molecular formula C22H26N2O3 B2818210 N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351658-39-3

N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B2818210
CAS No.: 1351658-39-3
M. Wt: 366.461
InChI Key: ISIBMDLPMMMCJZ-UHFFFAOYSA-N
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Description

N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. It is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-1,5-dioxa-9-azaspiro[5Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production methods for N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide are not widely documented in the public domain. large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and minimize impurities, as well as the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound’s unique properties make it useful in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide include other spirocyclic compounds with benzhydryl and carboxamide groups. Examples include:

  • Spiro[4.5]decane derivatives
  • Benzhydryl-substituted spiro compounds
  • Carboxamide-containing spirocyclic molecules

Uniqueness

This compound is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-21(24-14-12-22(13-15-24)26-16-7-17-27-22)23-20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIBMDLPMMMCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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